Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate
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Overview
Description
Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry Indole derivatives are significant due to their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate typically involves the bromination of indole derivatives followed by esterification and amination reactions. One common method includes the bromination of 1H-indole-3-acetic acid, followed by esterification with methanol to form Methyl 2-(7-bromo-1H-indol-3-yl)acetate. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen or other substituents.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(1H-indol-3-yl)acetate: Lacks the bromo substituent, which may affect its biological activity.
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate: Similar structure but with the bromo group at a different position, potentially altering its reactivity and interactions.
Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate: Another positional isomer with different properties.
Uniqueness
The presence of the bromo group at the 7-position in Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate makes it unique compared to other indole derivatives. This specific substitution pattern can influence its chemical reactivity and biological interactions, making it a valuable compound for research and development .
Biological Activity
Methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological mechanisms, and its effects on various cell lines, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the bromination of indole derivatives followed by the introduction of the amino and acetate groups. The general synthetic pathway can be summarized as follows:
- Starting Material : Indole is brominated at the 7th position using brominating agents.
- Formation of Acetate : The resulting bromo-indole is then reacted with methyl acetate in the presence of a base to form this compound.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against multiple cancer cell lines. For instance, derivatives like methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate have shown significant antiproliferative activity against HeLa and MCF-7 cells, with IC50 values ranging from 0.34 to 0.86 μM .
- Mechanism of Action : The compound may induce apoptosis and arrest the cell cycle in the G2/M phase, similar to known tubulin polymerization inhibitors like colchicine . This mechanism suggests that it could disrupt microtubule dynamics, leading to cell death in cancerous cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound may also possess antimicrobial effects. Research indicates that indole derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. For example, compounds structurally related to this compound have shown minimum inhibitory concentration (MIC) values below 0.01 mg/mL against various pathogens .
Comparative Biological Activity
A comparative analysis of similar compounds highlights the unique features and potential applications of this compound:
Compound Name | Structural Feature | Notable Activity |
---|---|---|
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate | Bromine at the 5th position | Antimicrobial properties |
Methyl 2-amino-2-(6-bromo-1H-indol-3-yl)acetate | Bromine at the 6th position | Antiviral and anticancer activity |
This compound | Bromine at the 7th position | Potential anticancer and antimicrobial activity |
Case Studies
Several studies have investigated the biological activities of bromo-substituted indole derivatives:
- Antiproliferative Studies : A study evaluated a series of indole derivatives for their antiproliferative effects against various cancer cell lines. The results demonstrated that certain compounds induced significant apoptosis and cell cycle arrest .
- Antimicrobial Evaluations : Another investigation assessed the antimicrobial properties of related indole compounds against a range of bacterial strains. The findings indicated strong inhibitory effects against both Gram-positive and Gram-negative bacteria .
Properties
Molecular Formula |
C11H11BrN2O2 |
---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
methyl 2-amino-2-(7-bromo-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H11BrN2O2/c1-16-11(15)9(13)7-5-14-10-6(7)3-2-4-8(10)12/h2-5,9,14H,13H2,1H3 |
InChI Key |
GPLCKJPDHVXFFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CNC2=C1C=CC=C2Br)N |
Origin of Product |
United States |
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